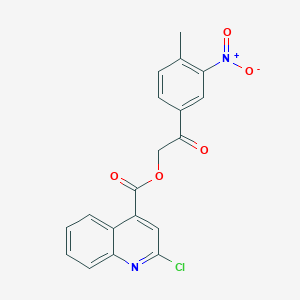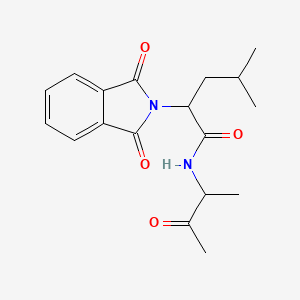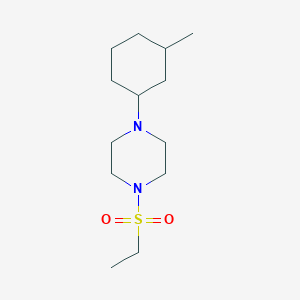
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate: is a synthetic organic compound. Its chemical formula is C21H13ClN2O4. The compound features a quinoline ring system substituted with a chloro group and a carboxylate ester. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-chloroquinoline-4-carboxylic acid with 4-methyl-3-nitrobenzoyl chloride. The reaction proceeds under appropriate solvent conditions, typically using a base such as triethylamine. The resulting intermediate undergoes cyclization to form the target compound.
Industrial Production: In industrial settings, large-scale production of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate may involve continuous-flow processes or batch reactions. Optimization of reaction conditions, purification steps, and yield enhancement are critical for efficient production.
化学反応の分析
Reactivity: The compound exhibits diverse reactivity due to its functional groups. Key reactions include:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid.
Reduction: Reagents like tin(II) chloride, iron, or hydrogen gas are used for nitro group reduction.
Substitution: Amines or alkoxides serve as nucleophiles in substitution reactions.
Hydrolysis: Acidic or basic conditions promote ester hydrolysis.
Major Products: The reduction of the nitro group yields the corresponding amino compound. Substitution reactions lead to various derivatives, while hydrolysis produces the carboxylic acid.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Fluorescent Probes: Modified quinoline derivatives find use as fluorescent probes in analytical chemistry.
Antimicrobial Properties: Quinoline-based compounds exhibit antimicrobial activity.
Anticancer Potential: Research explores their effects on cancer cells.
Neuroprotective Agents: Some quinolines show neuroprotective properties.
Dyes and Pigments: Quinoline derivatives contribute to the coloration industry.
Agrochemicals: Some quinolines are used as pesticides.
作用機序
The compound’s mechanism of action depends on its specific application. For example:
- In antimicrobial activity, it may interfere with essential cellular processes.
- In anticancer research, it could target specific pathways related to cell growth and survival.
類似化合物との比較
While 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate shares structural features with other quinoline derivatives, its unique combination of substituents and functional groups sets it apart. Similar compounds include other chloroquinoline derivatives and nitro-substituted quinolines.
特性
分子式 |
C19H13ClN2O5 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C19H13ClN2O5/c1-11-6-7-12(8-16(11)22(25)26)17(23)10-27-19(24)14-9-18(20)21-15-5-3-2-4-13(14)15/h2-9H,10H2,1H3 |
InChIキー |
HWVGWUZZLYYAMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10876988.png)
![2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10876997.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B10876998.png)
![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10876999.png)
![N-benzyl-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877000.png)
![(2E)-3-[5-bromo-2-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B10877003.png)
![N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B10877005.png)
![2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10877006.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10877023.png)




![N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877062.png)
